molecular formula C9H11F2N B13046733 [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

Cat. No.: B13046733
M. Wt: 171.19 g/mol
InChI Key: WZTWPNDSZMOORY-ZCFIWIBFSA-N
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Description

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluorophenyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. The process begins with the reduction of 2,4-difluoroacetophenone to the corresponding alcohol, followed by its conversion to the amine through reductive amination. Common reagents used in this process include sodium borohydride (NaBH₄) for reduction and methylamine for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted difluorophenyl derivatives .

Scientific Research Applications

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-1-(3,4-Difluorophenyl)ethyl]methylamine
  • [(1R)-1-(2,5-Difluorophenyl)ethyl]methylamine
  • [(1R)-1-(2,4-Difluorophenyl)ethyl]ethylamine

Uniqueness

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m1/s1

InChI Key

WZTWPNDSZMOORY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)NC

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC

Origin of Product

United States

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